molecular formula C19H16FN3O4S B2930909 (Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-97-8

(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2930909
CAS RN: 851949-97-8
M. Wt: 401.41
InChI Key: REVBIXOBIPBVST-HYXAFXHYSA-N
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Description

(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H16FN3O4S and its molecular weight is 401.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecules and Herbicidal Activity

The synthesis and unique reactivity of related thieno[3,4-d]pyridazine derivatives have been explored for potential applications in creating novel fluorescent molecules and herbicides. For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel fluorescent molecules with potential applications in biological imaging due to their strong fluorescence intensity. Additionally, certain derivatives have been found to act as potential inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, suggesting their use in agricultural research as herbicidal agents (Wu et al., 2006).

Heterocyclic Compounds Synthesis

Research into thieno[2,3-c]pyridazine moiety-containing compounds has led to the synthesis of various heterocyclic derivatives. These studies are foundational for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The exploration of different reactions and conditions to synthesize these compounds underlines the versatility and reactivity of the thieno[3,4-d]pyridazine backbone (Radwan, 2000).

Antimicrobial and Antiviral Research

Derivatives of thieno[3,4-d]pyridazine have been synthesized and evaluated for antimicrobial and antiviral activities. This area of research highlights the potential pharmaceutical applications of these compounds, particularly in the development of new antimicrobial and antiviral agents. The evaluation of synthesized compounds against specific pathogens can lead to the discovery of novel therapeutic agents (Farag et al., 2008).

Allosteric Modulators and Antagonists

Another significant area of research involves the use of thieno[3,4-d]pyridazine derivatives as allosteric modulators and antagonists of the adenosine A1 receptor. This suggests their potential application in neurological research and drug development, particularly in the modulation of receptor activity to achieve therapeutic effects. Identifying new allosteric modulators and antagonists opens avenues for the development of targeted therapies for various neurological and cardiovascular conditions (Ferguson et al., 2008).

properties

IUPAC Name

ethyl 5-[[(Z)-but-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h3,5-10H,4H2,1-2H3,(H,21,24)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBIXOBIPBVST-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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